molecular formula C17H14N4O2S B1303750 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid CAS No. 891449-63-1

2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid

Cat. No. B1303750
CAS RN: 891449-63-1
M. Wt: 338.4 g/mol
InChI Key: ZECZDCGZTWKZRB-UHFFFAOYSA-N
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Description

“2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid” is a compound used for proteomics research . It has a molecular formula of C17H14N4O2S .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group attached to a triazolo-benzimidazole core, which is further linked to a propanoic acid moiety via a sulfur atom . The molecular weight of the compound is 338.38 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.38 g/mol . Other physical and chemical properties such as solubility, melting point, etc., are not available in the literature.

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Antifungal Activity

Triazole derivatives, which this compound is a part of, have been synthesized and evaluated for their antifungal activity . They have shown effectiveness against Cryptococcus and Candida species.

Antimicrobial Potential

Some triazole derivatives have shown antimicrobial potential against Staphylococcus aureus and Escherichia coli . This suggests that our compound could potentially have similar properties.

Pharmacological Activities

Compounds with a similar structure, specifically 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have shown diverse pharmacological activities . These include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.

Drug Design and Discovery

The structure of this compound, particularly the presence of the triazole and benzimidazole rings, makes it a valuable candidate for drug design and discovery . Its ability to form specific interactions with different target receptors could be exploited for the development of new drugs.

Synthetic Intermediates

Compounds like this one are often used as synthetic intermediates in the production of other complex molecules . This makes them valuable in various areas of chemical research and industry.

Future Directions

The future research directions for this compound could involve further exploration of its potential applications in proteomics research . Additionally, studying its synthesis, chemical reactions, and mechanism of action could provide valuable insights .

properties

IUPAC Name

2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-11(15(22)23)24-17-19-18-16-20(12-7-3-2-4-8-12)13-9-5-6-10-14(13)21(16)17/h2-11H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECZDCGZTWKZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid

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